Penicilloic acid
Description
Structure
2D Structure
Properties
CAS No. |
11039-68-2 |
|---|---|
Molecular Formula |
C9H14N2O5S |
Molecular Weight |
262.29 g/mol |
IUPAC Name |
(2R,4S)-2-[(R)-carboxy(formamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C9H14N2O5S/c1-9(2)5(8(15)16)11-6(17-9)4(7(13)14)10-3-12/h3-6,11H,1-2H3,(H,10,12)(H,13,14)(H,15,16)/t4-,5-,6+/m0/s1 |
InChI Key |
OPEGYZAATHKDEM-HCWXCVPCSA-N |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)O)NC(=O)CC2=CC=CC=C2)C(=O)O)C |
Other CAS No. |
13057-98-2 |
Synonyms |
penicilloate penicilloic acid penicilloic acid, disodium salt |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Strategies for Penicilloate Analogues
Methodologies for Penicilloate Scaffold Construction
The construction of the penicilloate scaffold has evolved from early, challenging approaches to more refined modern strategies, enabling the synthesis of a wide array of derivatives and intermediates.
Early Synthetic Approaches to Penicilloic Acid Compounds
The initial forays into the synthesis of penicillin and its related structures were fraught with challenges due to the molecule's inherent instability. time.com Early efforts during World War II, involving numerous chemists, aimed to achieve a total synthesis of penicillin but were largely unsuccessful in producing the antibiotic in practical yields. wikipedia.org These early investigations, however, laid the groundwork for understanding the chemistry of the penicillin nucleus and its degradation products, including this compound.
A pivotal moment in the history of penicillin synthesis was the first total synthesis of Penicillin V by John C. Sheehan and his team at the Massachusetts Institute of Technology (M.I.T.) in 1957. wikipedia.orgillinois.edu This landmark achievement was not a direct synthesis of penicillin but proceeded through a crucial this compound intermediate. The Sheehan synthesis of Penicillin V involved the following key steps:
Condensation: The synthesis commenced with the condensation of D-penicillamine and tert-butyl phthalimidomalonaldehydate. acs.orgdatapdf.com This reaction formed the thiazolidine (B150603) ring, a core component of the penicilloate structure.
Formation of this compound: Subsequent steps, including the removal of protecting groups and the introduction of the phenoxyacetyl side chain, led to the formation of the corresponding this compound. thieme-connect.com
β-Lactam Ring Closure: The most formidable challenge was the closure of the strained β-lactam ring. Sheehan developed a novel method using a mild dehydrating agent, N,N'-dicyclohexylcarbodiimide (DCC), to cyclize the this compound at room temperature and neutral pH, yielding Penicillin V. illinois.edufuturelearn.com This was a groundbreaking discovery in the field of peptide and antibiotic synthesis. futurelearn.com
The Sheehan synthesis was significant not only for achieving the total synthesis of a penicillin but also for producing an important intermediate, 6-aminopenicillanic acid (6-APA), which became the foundation for the development of a vast number of semi-synthetic penicillins. wikipedia.orgacs.org The early synthetic work highlighted the central role of the this compound scaffold as a precursor to the bioactive penicillin structure.
Modern Chemical Synthesis of Penicilloate Derivatives and Intermediates
Modern synthetic strategies for penicilloate derivatives often leverage the readily available 6-aminopenicillanic acid (6-APA), which is produced on a large scale by enzymatic cleavage of penicillin G or V. mdpi.com 6-APA serves as a versatile starting material for a wide range of semi-synthetic penicillins and their corresponding penicilloate derivatives.
A common approach involves the acylation of the 6-amino group of 6-APA with various acyl chlorides or activated carboxylic acids to introduce diverse side chains. The resulting penicillin analogues can then be hydrolyzed under mild basic conditions to open the β-lactam ring and form the corresponding penicilloic acids.
Researchers have also developed novel methods for the synthesis of penicilloate derivatives. For instance, a practical procedure for the conversion of this compound derivatives into their corresponding penilloic acid derivatives has been described, which involves using mild reduced pressure in the presence of an inorganic acid. scholarsresearchlibrary.com Furthermore, molecularly imprinted polymers (MIPs) have been synthesized using this compound as a template for applications in selective separation and analysis. mdpi.com
The synthesis of intermediates for penicilloate analogues has also been a focus of research. For example, 4-oxoazetidine-2-carbaldehydes have been utilized as versatile building blocks in the stereocontrolled synthesis of various β-lactam-containing structures. rsc.org Recent advancements in catalysis, such as palladium-catalyzed generation of Fischer carbene complexes, offer new and efficient routes to the β-lactam scaffold, which is central to penicilloate chemistry. asiaresearchnews.com
Stereoselective Synthesis of Penicilloate Isomers and Related Structures
The penicilloate molecule contains multiple chiral centers, making stereoselectivity a critical aspect of its synthesis. The biological activity and properties of penicilloate derivatives are highly dependent on their stereochemistry.
Early on in the penicillin research, the stereoisomerism of penicilloic acids was extensively studied. scribd.com Sheehan's synthesis of Penicillin V, for instance, had to carefully control the stereochemistry to obtain the naturally occurring, biologically active isomer. acs.org The synthesis produced a mixture of diastereomers, and methods were developed to isolate the desired D-α isomer. acs.org
Modern stereoselective synthesis techniques offer more precise control over the three-dimensional arrangement of atoms. These methods are crucial for preparing specific stereoisomers of penicilloate for detailed biological evaluation. Stereocontrolled synthesis often involves the use of chiral auxiliaries, asymmetric catalysts, or enzymatic resolutions to achieve high levels of stereoselectivity. For example, the stereocontrolled synthesis of functionalized cis- and trans-siladecalins, silicon analogues of decalin, demonstrates the advanced strategies available for controlling stereochemistry in cyclic systems, which can be conceptually applied to the penicilloate scaffold. nih.gov The development of stereocontrolled radical bicyclizations and other advanced synthetic methodologies also provides powerful tools for constructing complex chiral molecules like penicilloate isomers. escholarship.org
Synthesis of Penicilloate-Containing Conjugates and Modified Structures
Penicilloate has been incorporated into a variety of conjugates and modified structures for applications in immunology, diagnostics, and drug delivery.
Penicilloate-Protein Conjugates: Covalent conjugates of penicillin and its derivatives, including penicilloate, with proteins are known to be the primary antigens in penicillin allergy. nih.gov The β-lactam ring of penicillin can react with nucleophilic residues on proteins, such as lysine (B10760008), to form a stable penicilloyl-protein conjugate. nih.gov The synthesis of such conjugates is crucial for studying the mechanisms of penicillin hypersensitivity and for developing diagnostic tests. nih.gov These conjugates are typically prepared by reacting a penicillin with a carrier protein like human serum albumin (HSA) or bovine serum albumin (BSA). The extent of conjugation can be characterized by various analytical techniques, including mass spectrometry and electrophoresis. nih.gov
Penicilloate-Hapten Conjugates: Penicilloate and related structures are considered haptens, small molecules that can elicit an immune response when attached to a larger carrier molecule. creative-biolabs.com The synthesis of penicilloyl-hapten conjugates, for example with keyhole limpet hemocyanin (KLH), is used to induce hapten-specific immune responses in vitro for research purposes. nih.gov The design and synthesis of these conjugates involve specific coupling strategies that depend on the functional groups available on the hapten and the carrier. creative-biolabs.com
Other Modified Structures: The penicilloate scaffold has also been used as a starting point for the synthesis of novel heterocyclic compounds. For example, penicillin-triazole conjugates have been synthesized by reacting 6-azido penicillanic acid with various alkynes. acs.org This approach combines the structural features of penicillin with the versatile chemical properties of triazoles, leading to new compounds with potential biological activities. The synthesis of spirocyclic β-lactams, some of which are derived from penicillate structures, has also been explored for their potential as antiplasmodial and other therapeutic agents. rsc.org
Mechanistic Investigations of Penicillin Degradation Leading to Penicilloates
Hydrolytic Mechanisms of Penicillin Conversion to Penicilloic Acids
Hydrolysis is a primary pathway for the degradation of the penicillin structure. The susceptibility of the β-lactam ring to hydrolytic cleavage is influenced by pH, with distinct mechanisms operating under acidic and alkaline conditions.
Under strongly acidic conditions (pH < 3), penicillins undergo a series of complex degradation reactions. uobasrah.edu.iq However, in weakly acidic environments, penicilloic acid is a major degradation product. uobasrah.edu.iq The rate of acid-catalyzed hydrolysis is directly proportional to the hydrogen ion concentration. researchgate.net The proposed mechanism involves the protonation of the β-lactam nitrogen, followed by the formation of an acylium ion intermediate. This highly reactive intermediate readily reacts with water, leading to the hydrolytic opening of the β-lactam ring to yield this compound. researchgate.net
Studies have shown that acidic conditions (e.g., pH 4) are generally more favorable for penicillin degradation compared to neutral or alkaline conditions. mdpi.com The stability of the penicillin molecule in acidic solution is significantly influenced by the nature of the acyl side chain. The presence of an electron-withdrawing group in the side chain, such as in ampicillin (B1664943) and phenoxymethylpenicillin, markedly stabilizes the molecule against acid-catalyzed hydrolysis compared to benzylpenicillin. uobasrah.edu.iq Further degradation of the initially formed this compound can occur under acidic conditions, leading to products such as penilloic acid through decarboxylation. scite.aigoogle.com
In weakly acidic to alkaline solutions, the primary degradation product of penicillin hydrolysis is the corresponding this compound. uobasrah.edu.iq The reaction in alkaline media is rapid and proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the β-lactam ring. researchgate.netmdpi.comchinayyhg.com This attack leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to form the penicilloate. researchgate.net This pathway is considered a BAC2 mechanism (base-catalyzed acyl-oxygen cleavage). researchgate.net The reactivity of the β-lactam ring towards alkaline hydrolysis is significantly greater than that of a simple lactam, an effect attributed to the fused ring structure and the acylamino side-chain. researchgate.net
A specific example is the degradation of ampicillin in alkaline solutions. Studies conducted at pH 12 have demonstrated that the first and primary degradation product is 5R-penicilloic acid. nih.govresearchgate.net This initial product retains the stereochemistry of the parent ampicillin molecule at the C-5 position. oup.comusp-pqm.org However, this product is not stable and can undergo further transformations, as discussed in section 3.5.
Acid-Catalyzed Hydrolysis Pathways
Enzymatic Degradation Processes Yielding Penicilloates
The most significant mechanism of bacterial resistance to penicillin antibiotics is the production of β-lactamase enzymes (also known as penicillinases). uobasrah.edu.iqbritannica.comwikipedia.org These enzymes catalyze the hydrolysis of the amide bond within the β-lactam ring, converting the antibiotic into the inactive this compound. taylorandfrancis.comnih.govmathewsopenaccess.com
β-lactamases are broadly classified into serine β-lactamases (Classes A, C, and D) and metallo-β-lactamases (Class B). nih.govmdpi.com In serine β-lactamases, a serine residue in the enzyme's active site acts as a nucleophile. taylorandfrancis.comu-szeged.hu The serine hydroxyl group attacks the carbonyl carbon of the β-lactam ring, forming a covalent acyl-enzyme intermediate. taylorandfrancis.commdpi.com This intermediate is then rapidly hydrolyzed by a water molecule, releasing the this compound and regenerating the free enzyme, which can then target another antibiotic molecule. taylorandfrancis.comwikipedia.org The this compound derivatives produced can act as competitive inhibitors of the lactamase, although they are far less potent. taylorandfrancis.com
Metal Ion-Catalyzed Penicillin Degradation with Penicilloate Formation
The degradation of penicillins can be significantly accelerated by the presence of various divalent and trivalent metal ions. researchgate.netresearchgate.net Numerous studies have documented the catalytic effect of ions such as Zn(II), Cu(II), Cd(II), Mn(II), Fe(II), and Ni(II) on the hydrolysis of the β-lactam ring. mdpi.comresearchgate.netrsc.orgnih.gov
The catalytic mechanism is believed to involve the formation of a complex between the metal ion and the penicillin molecule. researchgate.net For copper(II) ions, evidence suggests that coordination occurs at the β-lactam nitrogen and the carboxylate group. researchgate.netrsc.org This complexation makes the β-lactam carbonyl carbon more susceptible to nucleophilic attack by a hydroxide ion. researchgate.net The formation of this metal-penicillin complex can increase the rate of hydrolysis by a factor of up to 108 compared to the uncatalyzed reaction. researchgate.netrsc.org
Kinetic studies have shown that among various metal ions, Zn(II) exhibits a particularly strong catalytic effect on penicillin degradation. mdpi.comnih.gov For example, the addition of 5 mg·L−1 of Zn(II) at pH 7 can lead to 100% degradation of penicillin within 60 minutes. mdpi.com The degradation in the presence of metal ions ultimately yields the corresponding penicilloate, which can further transform into products like penilloic acid. mdpi.com
Table 1: Effect of Metal Ions on Penicillin Degradation
| Metal Ion | Catalytic Effect | Observed Degradation Products | Reference |
| Zn(II) | Highest catalytic efficiency among tested ions | Penilloic acid | mdpi.com |
| Cu(II) | Significant catalytic effect | This compound | researchgate.net |
| Mn(II) | Moderate catalytic effect | This compound | mdpi.com |
| Fe(II) | Minimal to no positive effect in some studies | - | mdpi.com |
| Cd(II) | Strong catalytic effect | Penamaldic derivative |
Carbohydrate-Accelerated Penicillin Degradation and Penicilloate Ester Formation
Certain carbohydrates have been shown to accelerate the degradation of penicillins in neutral and alkaline aqueous solutions. chinayyhg.com This is particularly relevant for pharmaceutical preparations like syrups or intravenous infusions that contain sugars such as sucrose (B13894), dextrose, or fructose. chinayyhg.com
The mechanism for this accelerated degradation involves a nucleophilic reaction between the hydroxyl groups of the carbohydrate and the penicillin's β-lactam ring. chinayyhg.com This reaction proceeds through the formation of an intermediate penicilloyl ester of the carbohydrate (e.g., penicilloyl sucrose ester). chinayyhg.com This ester is then hydrolyzed to yield the corresponding this compound. Kinetic analyses have confirmed that the sucrose-catalyzed hydrolysis of penicillins proceeds entirely through this nucleophilic pathway. chinayyhg.com The rate of this degradation is directly proportional to both the carbohydrate concentration and the hydroxide ion concentration within a pH range of 6 to 10. chinayyhg.com
Epimerization and Further Transformation of Penicilloic Acids
This compound, once formed from the hydrolysis of penicillin, is not always a stable end product and can undergo further chemical transformations. A key reaction is the epimerization at the C-5 position of the thiazolidine (B150603) ring. oup.com The initial hydrolysis of a penicillin (which has a 5R, 6R configuration) yields the corresponding (5R, 6R)-penicilloic acid. oup.comusp-pqm.org
In aqueous solution, particularly under alkaline or even neutral to alkaline conditions (pH 6-12.5), this initial product can slowly epimerize to form the more stable (5S, 6R)-penicilloic acid. nih.govoup.comresearchgate.netnih.gov Studies on ampicillin and benzylpenicillin have shown that this conversion proceeds through a reversible, unimolecular ring-opening of the thiazolidine ring to form an intermediate imine tautomer of penamaldic acid. nih.govresearchgate.netresearchgate.netnih.gov At equilibrium, the 5S epimer is generally favored. nih.gov This epimerization has been observed to occur without the incorporation of deuterium (B1214612) from the solvent at either C-5 or C-6. researchgate.net
Beyond epimerization, penicilloic acids can undergo decarboxylation, especially under acidic conditions, to form penilloic acids. scite.aigoogle.comscholarsresearchlibrary.com The formation of other degradation products, such as ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine from ampicillin, has also been proposed under certain conditions. nih.govresearchgate.net
Kinetic Studies of Penicillin Degradation to Penicilloates
The transformation of penicillins into their corresponding penicilloates is a critical degradation pathway, primarily involving the hydrolysis of the β-lactam ring. The kinetics of this reaction have been the subject of extensive research to understand the stability of penicillin antibiotics under various conditions. These studies are fundamental for optimizing formulation, storage, and understanding the environmental fate of these widely used drugs. The hydrolysis is influenced by several factors, including pH, temperature, and the presence of catalysts such as metal ions or other molecules.
Research has consistently shown that the degradation of penicillin often follows a pseudo-first-order kinetic model. mdpi.comresearchgate.net This model applies to degradation in aqueous solutions, during hydrothermal treatment, and in the presence of photocatalysts. mdpi.comresearchgate.netmdpi.com In modeling the production of penicillin, the hydrolysis of the antibiotic to this compound is also typically assumed to be a first-order reaction. nih.gov
Influence of pH and Temperature
The rate of penicillin degradation is highly dependent on both pH and temperature. Generally, hydrolysis is significantly faster under both acidic and alkaline conditions compared to neutral pH. mdpi.com For instance, under acidic conditions (pH 2), penicillin G has been observed to degrade with a rate constant of 0.29 h⁻¹, which corresponds to a half-life of 2.4 hours. alliedacademies.org The molecule's stability is greatest in a temperature range of 0°C to 52°C, with rapid degradation occurring at higher temperatures. alliedacademies.org
Kinetic studies during hydrothermal treatment have quantified the combined effects of pH and temperature on the degradation rate constant (k) of penicillin. The degradation kinetics fit a pseudo-first-order model well, with correlation coefficients (R²) ranging from 0.9447 to 0.9999. mdpi.com The rate constants demonstrate that acidic conditions are more conducive to penicillin degradation than neutral or alkaline conditions at elevated temperatures. mdpi.com
| Temperature (°C) | pH | Rate Constant, k (min⁻¹) |
|---|---|---|
| 80 | 4 | 0.1603 |
| 7 | 0.0039 | |
| 10 | 0.0485 | |
| 90 | 4 | 0.3715 |
| 7 | 0.0071 | |
| 10 | 0.1039 | |
| 100 | 4 | 0.8118 |
| 7 | 0.0135 | |
| 10 | 0.2177 |
Further research into the degradation of solid penicillin potassium established a kinetic equation incorporating temperature and relative humidity, identifying an activation energy (Ea) of 77.26 kJ/mol for the process. nih.gov
Catalysis by Metal Ions
The presence of metal ions can significantly catalyze the degradation of the β-lactam ring. researchgate.net Zinc ions (Zn²⁺), in particular, have been shown to accelerate the hydrolysis of penicillin by complexing with the carboxyl group and the tertiary nitrogen of the β-lactam. mdpi.comresearchgate.net Studies of Zn²⁺-catalyzed degradation in methanol (B129727) at 20°C revealed that the reaction is first-order with respect to the substrate-metal complex. nih.gov The velocity constants vary depending on the specific penicillin derivative. nih.gov
| Penicillin Derivative | Velocity Constant, k (min⁻¹) |
|---|---|
| Amoxicillin (B794) | 0.0093 |
| Ampicillin | 0.0288 |
| Penicillin V | 0.0304 |
| Penicillin G | 0.0349 |
The catalytic effect of Zn²⁺ was found to be less potent than that of Cadmium (Cd²⁺). nih.gov Other metal ions, including Fe²⁺, Mn²⁺, and Cu²⁺, also influence the degradation rate, although their catalytic efficiency can vary. mdpi.com For example, under specific hydrothermal conditions, Zn²⁺ had the most significant catalytic effect, followed by Mn²⁺. mdpi.com
Influence of Other Molecules
Other molecules can also accelerate penicillin degradation. Sucrose, a common excipient in penicillin syrups, has been shown to catalyze the inactivation of penicillins in neutral and alkaline solutions. chinayyhg.com Kinetic analysis revealed that the sucrose-accelerated hydrolysis proceeds through a nucleophilic pathway, involving the intermediate formation of penicilloyl sucrose esters, which are then hydrolyzed to penicilloic acids. chinayyhg.com A linear relationship was observed between the degradation rate and sucrose concentration. chinayyhg.com
Advanced Analytical Methodologies for Penicilloate Detection and Characterization
Spectrophotometric Approaches for Penicilloate Quantification (e.g., Copper(II) Reduction Methods)
Spectrophotometry offers a rapid and convenient means for quantifying penicilloate concentrations. A notable method is based on the ability of penicilloates to act as reducing agents. This procedure involves the reduction of Copper(II) (Cu²⁺) ions to Copper(I) (Cu⁺) by the penicilloate. nih.gov The resulting Cu⁺ ions are then detected using a chelating agent, such as neocuproine, which forms a colored complex that can be measured spectrophotometrically. rsc.org
This copper reduction method is recognized for its excellent sensitivity and precision. Research has demonstrated that under specific assay conditions, penicilloates reduce Cu²⁺ more rapidly than their parent penicillin compounds, allowing for the determination of penicilloate contamination in penicillin preparations. For example, over a 15-minute period, the rate of Cu²⁺ reduction by benzylpenicillin was found to be negligible (2.8%) compared to the reduction by its corresponding penicilloate. The method is effective for a variety of penicilloates and requires no special equipment, utilizing readily available and inexpensive reagents.
A study detailing this technique reported a sensitivity range of 5.6 to 56 µM for penicilloate with a standard deviation between 1% and 2%. nih.govrsc.org A slight modification of the procedure can be used to accurately determine the level of penicilloate in a mixture with the parent penicillin. rsc.org
Table 1: Performance Characteristics of the Copper(II) Reduction Spectrophotometric Method
| Parameter | Finding | Source |
|---|---|---|
| Principle | Reduction of Cu(II) by penicilloate, detection of Cu(I) with neocuproine. | nih.gov |
| Sensitivity Range | 5.6 - 56 µM | nih.govrsc.org |
| Standard Deviation | 1 - 2% | nih.govrsc.org |
Chromatographic Separation and Analysis of Penicilloates and Related Compounds
Chromatographic techniques are fundamental for separating penicilloates from their parent antibiotics and other related degradation products, enabling precise analysis.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of penicilloates. Various HPLC methods have been developed to analyze penicillins and their degradation products, including penicilloic acids. nih.govnih.gov For instance, specific HPLC systems can separate the four diastereoisomers of benzyl-D-penicilloic acid. nih.gov
In clinical and research settings, HPLC is used to determine the concentration of penicillin metabolites in biological fluids. One study developed a rapid HPLC method to measure azlocillin (B1666447) and its metabolites, penicilloate and penilloate, in serum. The analysis showed that over 24 hours in vitro, the amount of penicilloate increased from 1.5% to 18%. nih.gov Another application involves the assay of amoxicillin (B794) and clavulanic acid, where HPLC is used to separate amoxicillin from its degradation product, amoxicillin penicilloate. asm.org These methods are valued for their ability to handle complex biological samples and provide high sensitivity and specificity. asm.org
Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative detection of penicilloate contamination in penicillin preparations. bachem.com The principle of TLC involves the separation of components in a mixture on a plate coated with a thin layer of adsorbent material (the stationary phase) by the movement of a solvent (the mobile phase). bachem.com
While TLC is effective for detecting the presence of penicilloate impurities, it is generally considered a semi-quantitative technique and is not as accurate for quantification as methods like HPLC. bachem.com In practice, detecting penicilloate contamination in a penicillin solution via TLC may require overloading the sample on the plate to obtain a visible spot. Despite its limitations in quantification, TLC is a valuable screening tool in pharmaceutical analysis due to its simplicity and speed, making it ideal for rapid pre-screening of chemical purity. bachem.comgoogle.com
High-Performance Liquid Chromatography (HPLC) Applications
Spectroscopic Characterization Techniques for Penicilloate Structure Elucidation
Spectroscopic methods are indispensable for the definitive identification and structural elucidation of penicilloate and its isomers.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic molecules, including antibiotics and their metabolites like penicilloate. springernature.comnih.gov NMR provides detailed information about the carbon-hydrogen framework of a molecule. hyphadiscovery.com
For complex structural analysis, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized. These include 1H NMR, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). hyphadiscovery.com Together, these experiments allow scientists to piece together the complete chemical structure of a compound. Modern NMR instruments equipped with cryoprobes can acquire full datasets from very small amounts of material (as little as 10-30 μg), which is crucial when dealing with minor metabolites. hyphadiscovery.com NMR provides definitive structural confirmation, which is essential as structures predicted by other methods, such as mass spectrometry, can sometimes be inaccurate. hyphadiscovery.com
Mass Spectrometry (MS) is a highly sensitive analytical technique used for the accurate mass determination and identification of compounds. wikipedia.org When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying metabolites in complex mixtures. nih.gov
Tandem mass spectrometry (MS/MS or MSⁿ) is particularly valuable for structural characterization. wikipedia.orgnih.gov In this "bottom-up" approach, the parent molecule is fragmented, and the masses of the resulting fragments are analyzed to deduce the original structure. wikipedia.org This technique has been successfully used to identify minor metabolites of penicillin G in human serum, including penicilloic acid. nih.gov In one study, a data-dependent LC/MSⁿ method identified seven minor metabolites of penicillin G in a single chromatographic run. nih.gov Another validated method used UHPLC-MS/MS for the extraction and identification of penicillin G and its metabolites, including penilloic acid and this compound, in various citrus fruits, achieving a limit of detection of 0.1 ng/g. ufl.edu
Infrared (IR) Spectroscopy in Penicilloate Related Structural Studies
Infrared (IR) spectroscopy is a powerful analytical technique for elucidating molecular structures by measuring the absorption of infrared radiation by a sample's chemical bonds. In the context of penicilloate, IR spectroscopy is particularly valuable for confirming the hydrolysis of the β-lactam ring, a defining structural change in the conversion of penicillin to penicilloate. nih.gov
The fundamental principle lies in the identification of characteristic vibrational frequencies of specific functional groups. The β-lactam ring in the parent penicillin molecule contains a strained cyclic amide. The carbonyl (C=O) group within this ring exhibits a distinctive and intense absorption band at a relatively high wavenumber, typically in the range of 1770–1790 cm⁻¹. researchgate.net This high frequency is a direct consequence of the ring strain.
When the β-lactam ring is hydrolyzed to form penicilloate, this strained ring opens, yielding a secondary amine and a carboxylate group. The most significant change observed in the IR spectrum is the disappearance of the characteristic β-lactam C=O stretching band. researchgate.net For instance, studies on the degradation of Penicillin G show the loss of the feature band at 1774 cm⁻¹, which confirms that the β-lactam ring has been completely broken. researchgate.net
Concurrently, new bands corresponding to the newly formed functional groups appear. A broad absorption band characteristic of the O-H stretch of a carboxylic acid emerges (typically 2500-3300 cm⁻¹), and the carboxylate anion (COO⁻) shows strong asymmetric and symmetric stretching bands. The amide I band, associated with the acyclic amide in the side chain, may also experience a shift. mdpi.com
The table below summarizes the key spectral changes used to monitor the formation of penicilloate from penicillin using IR spectroscopy.
| Functional Group | Parent Compound (Penicillin) | Degradation Product (Penicilloate) | Wavenumber (cm⁻¹) | Significance |
| β-Lactam Carbonyl (C=O) | Present | Absent | ~1774 | Disappearance confirms hydrolysis of the β-lactam ring. researchgate.net |
| Carboxylic Acid (O-H) | Absent | Present | 2500-3300 (Broad) | Appearance indicates the formation of the carboxyl group. |
| Carboxylate (COO⁻) | Absent | Present | ~1600 & ~1400 | Appearance confirms the formation of the carboxylate salt. |
Data derived from studies on Penicillin G degradation. researchgate.netmdpi.com
By monitoring these specific regions of the IR spectrum, researchers can effectively confirm the structural transformation from penicillin to its corresponding penicilloate, providing crucial evidence in degradation and stability studies. nih.govpnas.org
Specialized Analytical Procedures for Trace Penicilloate Detection
The detection of minute quantities of penicilloate is critical, especially in pharmaceutical preparations of penicillins, as penicilloic acids are considered potential immunogenic hazards. A variety of sensitive analytical methods have been developed to quantify these trace-level impurities.
One established method is spectrophotometry based on the reduction of copper (II) ions . This procedure leverages the reducing properties of penicilloates. In the assay, penicilloate reduces Cu(II) to Cu(I), and the resulting Cu(I) ion is detected using a chelating agent like neocuproine, which forms a colored complex that can be measured spectrophotometrically. rsc.orgnih.gov This technique is valued for its convenience, good precision, and the use of inexpensive, readily available reagents. It has demonstrated a linear detection range for benzylpenicilloate between 5.6 and 56 µM. nih.gov A key advantage is that under specific conditions, the parent penicillin reduces Cu(II) at a negligible rate compared to its penicilloate, allowing for the selective determination of the impurity in the presence of the active drug.
High-Performance Liquid Chromatography (HPLC) is another widely used technique for the separation and quantification of penicilloates. HPLC offers high resolution and can separate penicilloates from the parent penicillin and other degradation products. However, establishing universal standard conditions suitable for all types of penicilloates can be challenging.
Emerging technologies include biosensors , which offer high sensitivity and selectivity. For example, a sensor developed for Penicillin G operates based on its enzymatic hydrolysis by penicillinase, a reaction that produces penicilloate. researchgate.netresearchgate.net While this specific sensor targets the parent drug, the principle of detecting the enzymatic reaction product highlights the potential for developing direct biosensors for penicilloate itself.
The table below summarizes various analytical procedures for trace penicilloate detection.
| Analytical Technique | Principle | Typical Sensitivity/Range | Reference |
| Spectrophotometry | Reduction of Cu(II) by penicilloate, followed by detection of Cu(I) with neocuproine. | 5.6 - 56 µM | , nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Chromatographic separation followed by UV or other detection methods. | Varies; method-dependent | |
| Mass Spectrometry (e.g., LC-MS, GC-MS) | Separation followed by ionization and mass-to-charge ratio analysis for specific identification. | High (ppt to ppb levels) | nist.gov, cdc.gov |
| Biosensors | Detection based on a biological recognition event (e.g., enzyme-substrate interaction). | High (e.g., 0.178 ng/mL for related Penicillin G detection) | researchgate.net |
Immunological Basis and Clinical Implications of Penicilloate in β Lactam Allergy
Penicilloate as a Major and Minor Antigenic Determinant in Penicillin Hypersensitivity
In the body, the unstable β-lactam ring of penicillin opens, leading to the formation of various degradation products. nih.govdynamed.com These products, known as antigenic determinants, are classified as "major" or "minor" based on the quantity produced, not their clinical significance. nih.gov The "major" determinant is the penicilloyl group, which forms when penicillin reacts with proteins. nih.govbsaci.org However, penicillin also degrades into several other products, including penicilloate, which are collectively termed "minor" determinants. nih.govnih.gov
While produced in smaller amounts, these minor determinants, including penicilloate, are clinically significant. nih.gov They are frequently implicated in severe, immediate IgE-mediated allergic reactions such as anaphylaxis. bsaci.orgnih.gov In contrast, the major penicilloyl determinant is more often associated with less severe reactions like urticaria. nih.gov Therefore, penicilloate and other minor determinants are crucial components in the spectrum of penicillin-induced hypersensitivity.
Immunochemical Mechanisms of IgE-Mediated Reactions Initiated by Penicilloates
Immediate hypersensitivity reactions to penicillin are classic examples of Type I, IgE-mediated immune responses. bsaci.org The process begins when penicillin degrades and its metabolites, such as penicilloate, act as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a self-protein. nih.gov The resulting penicilloate-protein conjugate is then recognized as foreign by the immune system.
In a sensitized individual, specific IgE antibodies are produced against these antigenic determinants. dynamed.com These IgE antibodies bind to the surface of mast cells and basophils. dynamed.com Upon re-exposure to penicillin, the penicilloate-protein conjugates cross-link the IgE antibodies on these cells. nih.gov This cross-linking triggers the degranulation of mast cells and basophils, leading to the rapid release of pre-formed inflammatory mediators like histamine (B1213489) and other vasoactive substances. dynamed.comnih.gov The release of these mediators is responsible for the clinical manifestations of an immediate allergic reaction, which can include urticaria (hives), angioedema, bronchospasm, and hypotension, typically occurring within an hour of drug administration. bsaci.orgnih.gov
Penicilloate-Containing Reagents in Penicillin Allergy Diagnostics
Accurate diagnosis of penicillin allergy is essential to avoid unnecessary avoidance of this important class of antibiotics. Penicilloate-containing reagents are a key component of this diagnostic process.
Role of Sodium Penicilloate in Skin Testing for IgE-Mediated Reactions
Penicillin skin testing (PST) is the most reliable method for identifying individuals with IgE-mediated penicillin allergy. scielo.br A standard PST procedure involves testing with both major and minor antigenic determinants to ensure all potentially at-risk patients are identified. researchgate.net The major determinant is typically represented by penicilloyl-polylysine (PPL). bsaci.orgresearchgate.net
For the minor determinants, a mixture often referred to as minor determinant mixture (MDM) is used. While not always commercially available, this mixture contains key degradation products of penicillin. ccjm.org Sodium penicilloate is a crucial component of this testing, along with penicillin G itself, to detect IgE responses to the minor determinants. nih.gov Studies have shown that using only the major determinant PPL is insufficient, as a significant percentage of patients with a history of penicillin allergy react only to the minor determinants. researchgate.netnih.gov Specifically, sodium penicilloate alone has been found to be responsible for identifying a portion of allergic individuals who would otherwise be missed. nih.gov
The test is performed by introducing a small amount of the reagents (PPL and the minor determinants like sodium penicilloate) into the skin, usually via a skin prick followed by an intradermal injection if the prick test is negative. researchgate.net A positive reaction, characterized by a wheal and flare at the test site, indicates the presence of specific IgE antibodies and an increased risk of an immediate allergic reaction upon penicillin administration. nih.gov A negative skin test has a high negative predictive value (over 95%), meaning that patients who test negative are very unlikely to have an immediate IgE-mediated reaction to penicillin. scielo.brnih.gov
Table 1: Reagents Used in Penicillin Skin Testing
| Determinant Type | Reagent Example | Role in Testing |
| Major Determinant | Penicilloyl-polylysine (PPL) | Detects IgE antibodies against the most abundant penicillin metabolite. bsaci.org |
| Minor Determinants | Sodium Penicilloate | Detects IgE antibodies against a key minor metabolite, often associated with severe reactions. nih.gov |
| Penicillin G | Used as a source of various minor determinants. ccjm.orgnih.gov |
Development and Evaluation of In Vitro Assays for Penicilloate-Specific Antibodies
In addition to skin testing, in vitro assays have been developed to detect specific IgE antibodies to penicillin determinants in a patient's blood. These tests, such as the radioallergosorbent test (RAST) or enzyme-linked immunosorbent assay (ELISA), offer an alternative for patients in whom skin testing is contraindicated.
The principle of these assays involves immobilizing penicillin-derived antigens, including penicilloyl, on a solid phase. The patient's serum is then added, and if present, penicilloyl-specific IgE antibodies will bind to the immobilized antigens. The bound IgE is then detected using a labeled anti-IgE antibody. The quantitation of in vitro IgE antibodies to the benzylpenicilloyl determinant is a useful tool for evaluating allergic subjects. drugbank.com However, the sensitivity of these in vitro tests is generally lower than that of skin testing, particularly for minor determinants like penicilloate. For this reason, skin testing remains the gold standard for diagnosing IgE-mediated penicillin allergy. scielo.br
Cross-Reactivity Profiles of Penicilloates with Other β-Lactam Structures
The potential for allergic cross-reactivity between different β-lactam antibiotics (e.g., penicillins, cephalosporins) is a significant clinical concern. This cross-reactivity is primarily determined by the structural similarity of the side chains of the antibiotics, rather than the shared β-lactam ring itself. nih.govunmc.edunps.org.au
While the β-lactam ring is the site of initial degradation to form haptens like penicilloate, it is the R1 side chain that often dictates the specificity of the IgE antibody response. nps.org.aunih.gov For example, aminopenicillins like amoxicillin (B794) and ampicillin (B1664943) have a unique side chain that can induce a specific allergic response, which may cross-react with cephalosporins that have a similar or identical side chain (e.g., cephalexin). nih.govnih.gov In such cases, a patient allergic to the aminopenicillin side chain may tolerate penicillin G (which has a different side chain) and other cephalosporins with dissimilar side chains. nih.gov
Cross-reactivity based on the core β-lactam structure, which would imply an allergy to all β-lactam antibiotics, is considered very rare. nih.gov Therefore, in a patient with a confirmed penicillin allergy mediated by determinants like penicilloate, the choice of an alternative β-lactam antibiotic depends more on comparing the side chain structures than on assuming a class-wide allergy. unmc.edunih.gov
Strategies for Modulating Penicilloate-Induced Allergic Responses
For patients with a confirmed IgE-mediated penicillin allergy who require treatment with a penicillin-class antibiotic, a procedure known as desensitization can be employed. Desensitization is a process that induces a temporary state of tolerance to the drug. It involves administering gradually increasing doses of the penicillin antibiotic over a period of several hours, typically starting with a very small, sub-therapeutic dose.
This procedure is thought to work by incrementally cross-linking and internalizing the IgE receptors on mast cells and basophils without causing widespread degranulation and a systemic allergic reaction. This renders the cells unresponsive to the drug, allowing the full therapeutic dose to be administered safely. It is important to note that this state of tolerance is temporary and is lost once the drug is cleared from the body. The allergy will return, and the desensitization process must be repeated for any future courses of penicillin therapy. This strategy is highly effective but must be performed in a controlled setting, such as an intensive care unit, where any potential allergic reactions can be immediately managed.
Biochemical Interactions of Penicilloate Analogues with Target Enzymes
Penicilloate-Based Inhibitors of Serine β-Lactamases
Serine β-lactamases are the primary cause of resistance to β-lactam antibiotics. nih.gov They hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. nih.govmdpi.com The mechanism involves a serine residue in the active site that attacks the β-lactam carbonyl carbon, forming a transient acyl-enzyme intermediate which is then hydrolyzed to release the inactivated penicilloate product. nih.gov
The hydrolysis of the β-lactam ring by β-lactamases proceeds through an acyl-enzyme intermediate. acs.org Penicilloate analogues, particularly those incorporating a boronic acid moiety, have been developed as powerful inhibitors that mimic the tetrahedral transition states of this reaction. nih.govnih.govacs.org These boronic acids form a stable, covalent tetrahedral adduct with the active site serine residue of the β-lactamase. acs.orgtandfonline.com
Interestingly, the efficacy of these inhibitors varies between different classes of β-lactamases. For example, certain α-(2-thiazolidinyl) boronic acids, which are direct analogues of the deacylation tetrahedral intermediates, are effective micromolar inhibitors of class C β-lactamases. nih.govacs.org However, they unexpectedly show no inhibitory activity against class A β-lactamases. nih.govacs.org This discrepancy is attributed to a different mechanism of inhibition for class A enzymes, where a stable inhibitory complex cannot be formed due to the instability of an intermediate in its formation pathway. acs.orgnih.gov
Furthermore, studies have shown that simple penicilloate esters, like methyl penicilloate, can act as substrates for class C β-lactamases (such as P99) but are neither substrates nor covalent inhibitors for class A enzymes like TEM-2. acs.orgnih.gov This highlights the subtle but critical differences in the active sites and catalytic mechanisms between β-lactamase classes.
The challenge of β-lactamase-mediated resistance has spurred the development of novel inhibitors derived from the penicilloate scaffold. frontiersin.org The goal is to create broad-spectrum inhibitors that can neutralize multiple classes of these enzymes. researchgate.net
One major strategy involves creating mechanism-based inhibitors that mimic the β-lactam substrate. frontiersin.org Boronic acid derivatives are a prominent example, designed to act as transition-state analogues. frontiersin.orgresearchgate.net Research has produced α-(2-thiazolidinyl) boronic acids that are close analogues of the tetrahedral intermediates in β-lactamase catalysis. nih.govresearchgate.net While some of these compounds, like those analogous to penicilloate, effectively inhibit class C enzymes, their lack of activity against class A enzymes has prompted further design modifications. acs.orgacs.org For instance, boronic acid inhibitors that more closely resemble cephalosporins have been suggested to be more effective. nih.gov
Other non-β-lactam scaffolds are also being explored. Diazabicyclooctanes (DBOs) and phosphonates represent alternative approaches to inhibitor design. frontiersin.orgresearchgate.net Penicillin-derived sulfones, such as LN-1-255, have also shown promise as broad-spectrum inhibitors with activity against class A, C, and D β-lactamases. researchgate.net
Table 1: Inhibition Constants (Ki) of Selected Boronic Acid Penicilloate Analogues against β-Lactamases Data sourced from a 2014 study on bora-penicilloates. acs.org
| Compound | Target Enzyme | Class | Ki (μM) |
| 2-[1-(dihydroxyboranyl)ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Compound 11 ) | P99 β-Lactamase | C | 250 |
| 2-[1-(dihydroxyboranyl)ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Compound 11 ) | AmpC β-Lactamase | C | 700 |
| 2-[1-(dihydroxyboranyl)ethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (Compound 11 ) | TEM-1 β-Lactamase | A | NI (>1000) |
| 2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (12 ) | P99 β-Lactamase | C | 130 |
| 2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (12 ) | AmpC β-Lactamase | C | 180 |
| 2-[1-(dihydroxyboranyl)(2-phenylacetamido)methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid (12 ) | TEM-1 β-Lactamase | A | NI (>1000) |
NI = No Inhibition observed at the specified concentration.
Mechanistic Investigations of β-Lactamase Inhibition by Penicilloates
Interactions with Penicillin-Binding Proteins (PBPs)
Penicillin-Binding Proteins (PBPs) are bacterial transpeptidases essential for the synthesis of the peptidoglycan cell wall. wikipedia.org They are the primary targets of β-lactam antibiotics, which act as suicide substrates by forming a stable acyl-enzyme complex with the active site serine. wikipedia.orgmdpi.com
The interaction between penicilloate analogues and PBPs is complex and reveals critical insights into antibiotic mechanisms. Research has shown that a (5S)-penicilloate molecule, formed via epimerization of the initial hydrolysis product, can bind to the active site of Pseudomonas aeruginosa PBP3 and function as an inhibitor. researchgate.net This indicates that the degradation product of a β-lactam can itself possess inhibitory activity.
However, not all penicilloate analogues inhibit PBPs. Specifically, the novel α-(2-thiazolidinyl) boronic acids designed as β-lactamase inhibitors were found not to inhibit bacterial DD-peptidases (a class of PBPs), even at high concentrations. acs.orgnih.gov This lack of inhibition is thought to be due to unfavorable steric interactions at the active site. acs.orgnih.gov This finding strongly supports a key feature of the proposed mechanism for β-lactam antibiotics: the deacylation of the β-lactam-derived acyl-enzyme is prevented by similar steric hindrances, leading to the effective inactivation of the PBP. acs.orgresearchgate.net
The affinity of different PBPs for β-lactams and their derivatives can also vary significantly, which is sometimes linked to bacterial resistance. For instance, PBP3SAL, a paralogue of PBP3 found in Salmonella, binds certain β-lactams like cefuroxime (B34974) poorly, a distinction whose structural basis is not yet fully understood. microbialcell.com
X-ray crystallography is a crucial technique for visualizing the precise interactions between inhibitors and their target enzymes at an atomic level. uci.edu Structural studies of PBP-inhibitor complexes provide a blueprint for designing more effective antibiotics.
A significant structural finding was the characterization of a complex between P. aeruginosa PBP3 and (5S)-penicilloic acid, derived from the antibiotic piperacillin. researchgate.net This structure confirmed that the hydrolyzed product, after C-5 epimerization, can indeed occupy and inhibit the active site. researchgate.net
While direct crystal structures of many penicilloate analogues with PBPs are not widely available, structures of PBPs complexed with related β-lactam derivatives and other inhibitors provide valuable insights. For example, the crystal structures of PBP2a from MRSA in complex with the advanced cephalosporins ceftobiprole (B606590) and ceftaroline (B109729) have detailed the molecular interactions responsible for their efficacy against this resistant pathogen. mdpi.com Similarly, structural analysis of P. aeruginosa PBP2 complexed with the diazabicyclooctane (DBO) inhibitor WCK 5153 revealed how this non-β-lactam compound forms a covalent bond with the catalytic serine S327, providing a basis for its inhibitory action. nih.gov These structural studies collectively aid in understanding the requirements for potent PBP inhibition. nih.gov
Computational and Theoretical Approaches in Penicilloate Research
Quantitative Structure-Activity Relationship (QSAR) Modeling of Penicilloate Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. In the context of penicilloate, QSAR studies can help in understanding how different structural modifications to the penicilloate molecule might influence its properties, such as its potential to act as an antigen.
QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their observed biological activities. nih.gov These models are often expressed as mathematical equations. uns.ac.id For instance, a QSAR model for penicilloate derivatives could relate descriptors like electronic properties, steric factors, and hydrophobicity to their binding affinity for specific proteins or their ability to elicit an immune response. The goal is to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties. researchgate.net
The process involves several key steps:
Data Set Selection: A group of penicilloate derivatives with known activities is chosen. biorxiv.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. biorxiv.org
Model Development: Statistical methods, such as multilinear regression or machine learning algorithms like random forest, are used to build the QSAR model. uns.ac.idbiorxiv.org
Model Validation: The predictive power of the model is rigorously tested to ensure its reliability. biorxiv.org
While specific QSAR studies focusing exclusively on penicilloate derivatives are not extensively documented in the provided results, the principles of QSAR are widely applied in medicinal chemistry for similar molecules. nih.govacs.org
Molecular Docking and Dynamics Simulations of Penicilloate Interactions with Biological Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between small molecules like penicilloate and biological macromolecules such as proteins. researchgate.netopenaccessjournals.comnih.gov
Molecular Docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. openaccessjournals.commdpi.com This method is crucial for understanding how penicilloate might interact with proteins, such as serum albumin or immune system receptors. acs.orgnih.gov The process involves:
Defining the three-dimensional structures of both the penicilloate molecule and the target protein.
Using a docking algorithm to explore various possible binding poses of the penicilloate in the protein's binding site. nih.gov
Employing a scoring function to rank the poses based on their predicted binding affinity. nih.gov
Molecular Dynamics (MD) Simulations provide detailed information about the movement of atoms and molecules over time. mdpi.com Starting from a docked complex, MD simulations can reveal the stability of the penicilloate-protein interaction and the conformational changes that may occur in both molecules upon binding. nih.govdovepress.com Key insights from MD simulations include:
The stability of hydrogen bonds and other non-covalent interactions. dovepress.com
The flexibility of the protein and the ligand. nih.gov
The role of water molecules in the binding process. nih.gov
For example, MD simulations have been used to study the interactions of penicillin derivatives with penicillin-binding proteins (PBPs), revealing details about how these drugs acylate the active site serine. nih.gov Similar approaches could be applied to study the binding of penicilloate to proteins, which is relevant to its immunogenicity, as the formation of penicilloyl-protein adducts is a key step in eliciting an allergic response. acs.org
| Technique | Primary Function | Key Insights for Penicilloate Research |
|---|---|---|
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a receptor. researchgate.netmdpi.com | Identification of potential binding sites of penicilloate on proteins like human serum albumin (HSA). nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior and movement of a molecular system. mdpi.com | Analysis of the stability of penicilloate-protein complexes and conformational changes upon binding. nih.govdovepress.com |
Quantum Chemical Calculations for Penicilloate Reactivity and Stability
Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, stability, and reactivity of molecules. mdpi.com Methods like Density Functional Theory (DFT) are commonly employed for these purposes. researchgate.netmdpi.com
For penicilloate, these calculations can provide fundamental insights into:
Molecular Geometry and Stability: Determining the most stable three-dimensional conformation of the penicilloate molecule. researchgate.netnih.gov
Electronic Properties: Calculating properties such as atomic charges and molecular orbitals, which are crucial for understanding how penicilloate interacts with other molecules. mdpi.com
Reactivity: Predicting the most likely sites for chemical reactions, such as the opening of the β-lactam ring in penicillin to form penicilloate. rsc.org Quantum chemical methods can elucidate the reaction mechanisms and calculate the energy barriers associated with these processes. rsc.org
Spectroscopic Properties: Simulating spectroscopic data, which can aid in the experimental characterization of the molecule. mdpi.com
Studies on related penicillin compounds have used quantum chemical calculations to understand their conformational properties and the dynamics of ring-puckering, which influences their reactivity. researchgate.netnih.gov These theoretical approaches can be extended to penicilloate to gain a deeper understanding of its intrinsic chemical properties that govern its stability and interactions in a biological environment. researchgate.netaspbs.com
In Silico Prediction of Penicilloate-Related Immunogenic Potential
In silico methods are computational approaches used to predict the immunogenicity of substances, including drugs and their metabolites like penicilloate. mdpi.com The formation of penicilloyl-protein adducts can trigger an immune response, leading to penicillin allergy. acs.orgbiorxiv.org Computational tools can help assess this risk. creative-biolabs.com
The prediction of immunogenic potential often involves several steps:
Epitope Prediction: Identifying potential T-cell and B-cell epitopes within the penicilloyl-protein conjugate. creative-biolabs.comnih.gov T-cell epitopes are short peptide fragments that can be presented by major histocompatibility complex (MHC) molecules, initiating an immune response. creative-biolabs.com
MHC Binding Prediction: Using algorithms to predict the binding affinity of these peptide epitopes to different MHC alleles. creative-biolabs.comnih.gov
Protein-Ligand Docking: As mentioned earlier, docking can be used to model the initial non-covalent interaction between the hapten (penicilloate) and the carrier protein.
Machine Learning Models: Machine learning algorithms can be trained on datasets of known immunogenic and non-immunogenic compounds to develop predictive models. aaaai.orgnih.govmdpi.com These models can then be used to classify new molecules based on their predicted immunogenicity. nih.gov
While in silico tools are valuable for initial risk assessment, their predictions often require experimental validation. mdpi.comnih.gov Recent studies have highlighted the challenges in accurately predicting penicillin allergy using machine learning models based on clinical data alone, indicating the complexity of the immune response. aaaai.orgnih.gov However, computational approaches continue to evolve and hold promise for improving our ability to predict and understand drug-related immunogenicity. mdpi.comnih.gov
Future Directions and Translational Research in Penicilloate Science
Advancements in Penicilloate-Targeting Diagnostic Technologies
The detection of penicilloate is crucial for diagnosing penicillin allergies and monitoring the degradation of penicillin-based antibiotics. Future diagnostic technologies are moving towards more sensitive, rapid, and point-of-care solutions.
One promising area is the development of advanced biosensors. For instance, potentiometric biosensors using zinc oxide (ZnO) nanorods immobilized with the enzyme penicillinase have been fabricated. mdpi.comnih.gov These sensors operate by detecting the change in ion concentration, specifically the production of penicilloate and H+ ions, which occurs when penicillinase hydrolyzes penicillin. mdpi.com This technology offers high sensitivity, a wide detection range, and a rapid response time of less than five seconds. mdpi.comnih.gov Another innovative approach involves colorimetric biosensors based on two-dimensional photonic crystal hydrogels. rsc.org These sensors utilize penicillinase to catalyze the conversion of penicillin to penicilloic acid, which induces a pH change and a corresponding shift in the hydrogel's color, allowing for visual detection. rsc.org
In the realm of allergy testing, penicilloate is recognized as a "minor determinant" in penicillin hypersensitivity, in contrast to the "major determinant," penicilloyl-polylysine. scielo.br Penicillin skin testing often includes reagents to detect IgE antibodies against both major and minor determinants. scielo.br While current in vitro immunoassays for penicillin allergy primarily target the penicilloyl determinant and show low sensitivity, research is ongoing to improve these tests. nih.gov Future advancements may include the development of more sensitive immunoassays that incorporate a wider range of determinants, including penicilloate and the recently identified 'penamidyl' epitope, to provide a more comprehensive and accurate diagnosis of penicillin allergy. nih.gov The goal is to create reliable point-of-care in vitro diagnostic tools to reduce the need for labor-intensive skin tests and drug challenges. nih.govmayoclinic.org
Rational Design of Penicilloate-Inspired Therapeutic Agents
While penicilloate itself is the inactive, hydrolyzed form of penicillin, its structure and formation are central to the challenges of antibiotic resistance, particularly through the action of β-lactamase enzymes. Therefore, the rational design of therapeutic agents in this context does not typically use penicilloate as a direct template for new antibiotics. Instead, research focuses on designing molecules that can overcome the degradation pathway that leads to penicilloate.
A major strategy is the development of β-lactamase inhibitors. These drugs are designed to mimic the structure of β-lactam antibiotics and act as "suicide substrates" for β-lactamase enzymes. By covalently binding to the active site of the enzyme, they inactivate it, thereby protecting co-administered β-lactam antibiotics from hydrolysis into penicilloate. The rational design of these inhibitors is a sophisticated process involving computational modeling and structure-activity relationship studies to create molecules with high affinity and specificity for various classes of β-lactamases. nih.gov
Another approach involves modifying the core β-lactam structure to make it less susceptible to hydrolysis while retaining its ability to bind to penicillin-binding proteins (PBPs), the ultimate targets of these antibiotics. nih.gov For example, researchers are exploring novel bicyclic boron-based PBP inhibitors as a promising avenue for new antibiotics against resistant Gram-negative bacteria. nih.gov The design of such agents is a complex endeavor, aiming to create metabolically stable compounds with optimized binding properties. nih.govijsr.net These efforts represent a shift from traditional antibiotic discovery to a more targeted, rational approach to combat resistance mechanisms.
Emerging Analytical Techniques for Enhanced Penicilloate Characterization
The accurate and sensitive characterization of penicilloate is essential for pharmaceutical quality control, allergy testing, and environmental monitoring. Emerging analytical techniques are providing more powerful tools for this purpose.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become a cornerstone for the analysis of penicillin degradation products. pku.edu.cnacs.org Specifically, liquid chromatography-electrospray ionization mass spectrometry (LC-ESI/MS) allows for the simultaneous detection and quantification of penicillin G and its metabolites, including this compound, penilloic acid, and isopenillic acid, in complex matrices like wastewater and river water. pku.edu.cnnih.gov Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) offers even greater sensitivity and is used to study the stability and degradation of penicillin under various environmental conditions. acs.orgresearchgate.net
Spectrophotometric methods also continue to evolve. A sensitive procedure has been developed for the determination of penicilloates based on their ability to reduce copper(II) ions, which can then be detected using neocuproine. This method is advantageous due to its simplicity, low cost, and the use of readily available reagents.
For selective extraction and sample clean-up, molecularly imprinted polymers (MIPs) are gaining traction. nih.gov MIPs can be custom-synthesized to have specific binding sites for target molecules like this compound, enabling their selective removal from complex samples such as milk prior to chromatographic analysis. nih.gov Furthermore, advanced spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry are crucial for the structural confirmation of newly prepared penicilloate and penilloate standards used in diagnostic testing. nih.gov
| Analytical Technique | Application in Penicilloate Characterization | Key Findings/Advantages |
| LC-ESI/MS | Simultaneous detection in environmental samples. pku.edu.cnnih.gov | Enables monitoring of penicillin and its degradation products in wastewater and rivers. pku.edu.cnnih.gov |
| UHPLC-MS/MS | Stability and degradation studies. acs.orgresearchgate.net | High sensitivity for identifying and quantifying metabolites under various conditions. acs.orgresearchgate.net |
| Spectrophotometry | Quantification in pharmaceutical preparations. | Rapid, convenient, and sensitive determination based on copper reduction. |
| MIPs | Selective extraction from complex matrices. nih.gov | Improves selectivity and recovery during sample preparation for analysis in food products. nih.gov |
| NMR/Mass Spec | Structural confirmation of standards. nih.gov | Ensures purity and accurate identification of reference materials for diagnostic use. nih.gov |
Novel Synthetic Methodologies for Complex Penicilloate Architectures
While penicilloates are typically formed through the degradation of penicillins, the synthesis of the foundational β-lactam scaffold and its complex derivatives is a major focus of organic chemistry. Innovations in synthetic methodologies are crucial for producing new antibiotics and for creating molecular probes to study resistance mechanisms. The term "penicilloate architectures" in a synthetic context can be interpreted as the construction of the core β-lactam ring system with diverse and complex functional groups.
Recent breakthroughs have simplified the synthesis of the intricate β-lactam scaffold. For example, a palladium-catalyzed carbonylative cycloaddition of acylsilanes with imines has been developed, providing a one-step method to access structurally complex β-lactam building blocks. eurekalert.org This method is significant as it facilitates the synthesis of catalysts that are otherwise difficult to isolate. eurekalert.org
Other emerging strategies focus on creating densely functionalized β-lactams, which can serve as versatile synthons for further chemical modifications. rsc.org An NBS-mediated cyclization method allows for the straightforward synthesis of a wide variety of α-bromo N-alkoxy β-lactams. rsc.org These compounds contain valuable functional handles that can be used for subsequent transformations, such as cross-coupling reactions or nucleophilic substitutions, to build molecular complexity. rsc.org The Staudinger reaction, involving the [2+2] cycloaddition of ketenes with imines, remains a cornerstone for β-lactam synthesis, with ongoing research exploring its application for creating novel spiro-β-lactams and controlling stereochemistry. nih.gov These advanced synthetic routes are essential for exploring the chemical space around the β-lactam core, which could lead to the discovery of next-generation antibiotics. nih.govresearchgate.net
Comprehensive Studies on the Environmental Fate of Penicilloates (e.g., Biodegradation)
The widespread use of penicillin antibiotics leads to their release into the environment, where they and their degradation products, such as penicilloate, can contribute to the selection pressure for antibiotic-resistant bacteria. Understanding the environmental fate of these compounds is critical for assessing their ecological impact.
Studies have shown that penicillin G can degrade rapidly in wastewater treatment plants (WWTPs) and aquatic environments. pku.edu.cnnih.gov However, its degradation products, primarily penilloic acid and this compound, are often more persistent. pku.edu.cnnih.gov In one study of a river receiving wastewater from a penicillin production facility, penilloic acid and this compound were the main degradation products found downstream. pku.edu.cn
Biodegradation by microorganisms is a key process in the removal of these compounds. Research has identified specific bacterial strains capable of efficiently degrading penicillins. For instance, Ochrobactrum tritici, isolated from sludge, has been shown to degrade penicillin V potassium completely within hours under optimal conditions. asm.orgasm.org The degradation pathway involves the initial hydrolysis of the β-lactam ring to form this compound, which is then further broken down. asm.orgasm.org Similarly, bacterial consortia from crude oil-contaminated soil have demonstrated the ability to use penicillin as a carbon and energy source, breaking the β-lactam ring to produce this compound. ijsr.net Fungi, such as the white-rot fungus Phanerochate chrysosporium, are also being investigated for their ability to biodegrade penicillin-G in wastewater. researchgate.net
Future research will likely focus on a more comprehensive understanding of the biodegradation pathways of various penicilloates under different environmental conditions (e.g., aerobic vs. anaerobic), the identification of the specific enzymes involved (e.g., β-lactamases, acylases), and the potential ecotoxicity of the intermediate and final degradation products. asm.orgnih.govresearchgate.net
Q & A
Q. What are the primary biochemical pathways for penicilloate formation, and how can these be experimentally validated?
Penicilloate is formed via hydrolysis of β-lactam antibiotics like benzyl penicillin (penicillin G). To validate this pathway:
- Use acidimetric methods with benzyl penicillin as a substrate to monitor penicilloate formation (hydrolysis confirmed by pH changes) .
- Employ UV-Vis spectroscopy or HPLC to quantify reaction products.
- Key data: Kinetic parameters (e.g., reaction rate constants) and spectral peaks (e.g., 260 nm for penicilloate fluorescence).
Q. How can researchers distinguish penicilloate from structurally similar degradation products?
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and mobile phase (e.g., acetonitrile/water) to resolve penicilloate from penilloate or other byproducts .
- Crystallography : Compare X-ray crystal structures (e.g., PDB ID: 5TOY) to confirm bond angles and intermolecular interactions unique to penicilloate .
Q. What are the standard protocols for synthesizing and purifying penicilloate in laboratory settings?
- Synthesis : Hydrolyze penicillin G under controlled pH (acidic/basic conditions) .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel).
- Validation : NMR (¹H and ¹³C) and mass spectrometry for purity ≥95% .
Advanced Research Questions
Q. How can the PICOT framework be applied to design a study on penicilloate’s interaction with β-lactamases?
- PICOT Breakdown :
| Component | Description |
|---|---|
| P (Population) | CTX-M-14 E166A β-lactamase enzyme |
| I (Intervention) | Penicilloate conjugated with ruthenocene |
| C (Comparison) | Wild-type β-lactamase activity |
| O (Outcome) | Inhibitory efficacy (IC₅₀) |
| T (Time) | 24-hour incubation period |
- Method: Use X-ray crystallography (PDB: 5TOY) and enzyme kinetics assays to compare binding affinities .
Q. What methodologies resolve contradictions in penicilloate’s reported inhibitory effects across studies?
- Meta-analysis : Aggregate data from enzymatic assays (e.g., IC₅₀ values) and adjust for variables like pH, temperature, and enzyme isoforms.
- Structural dynamics : Perform molecular dynamics simulations to assess how penicilloate’s conformation affects β-lactamase binding .
- Example contradiction: Discrepancies in inhibition potency may arise from crystallographic vs. solution-phase structural differences.
Q. How should researchers optimize experimental conditions for studying penicilloate-enzyme complexes?
- Crystallization screening : Use sparse-matrix screens (e.g., Hampton Research) to identify optimal pH, precipitant, and temperature for co-crystallization .
- Activity assays : Pre-incubate enzymes with penicilloate under varying ionic strengths (e.g., 0–150 mM NaCl) to assess stability.
- Data validation: Cross-validate kinetic data with structural insights (e.g., hydrogen bonding networks in PDB: 5TOY).
Data Analysis and Reproducibility
Q. What statistical tools are critical for analyzing penicilloate’s biochemical activity data?
- Kinetic modeling : Fit data to Michaelis-Menten equations (e.g., GraphPad Prism) to derive and .
- Error analysis : Report standard deviations across triplicate experiments and use ANOVA for multi-group comparisons .
Q. How can researchers ensure reproducibility in penicilloate studies?
- Detailed protocols : Document buffer compositions (e.g., 50 mM Tris-HCl, pH 7.4), enzyme sources (e.g., recombinant vs. native), and instrument calibration steps .
- Open data : Deposit crystallographic data in public repositories (e.g., PDB) and share raw HPLC chromatograms via platforms like Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
